molecular formula C11H18ClNO2 B14651238 5-(2-Aminopropyl)-4-methoxy-2-methylphenol;hydrochloride CAS No. 52336-28-4

5-(2-Aminopropyl)-4-methoxy-2-methylphenol;hydrochloride

Cat. No.: B14651238
CAS No.: 52336-28-4
M. Wt: 231.72 g/mol
InChI Key: LNDVCQXNJMMPQF-UHFFFAOYSA-N
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Description

5-(2-Aminopropyl)-4-methoxy-2-methylphenol;hydrochloride is a chemical compound that belongs to the class of phenethylamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminopropyl)-4-methoxy-2-methylphenol;hydrochloride typically involves multiple stepsThe final product is obtained through hydrogenation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using similar steps as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminopropyl)-4-methoxy-2-methylphenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents to form different derivatives.

    Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenolic derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

5-(2-Aminopropyl)-4-methoxy-2-methylphenol;hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.

    Medicine: Investigated for potential therapeutic uses, including its psychoactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Aminopropyl)-4-methoxy-2-methylphenol;hydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, affecting the levels of these neurotransmitters and leading to its psychoactive effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Aminopropyl)benzofuran (5-APB)
  • 6-(2-Aminopropyl)benzofuran (6-APB)
  • 3,4-Methylenedioxyamphetamine (MDA)
  • 3,4-Methylenedioxymethamphetamine (MDMA)

Uniqueness

5-(2-Aminopropyl)-4-methoxy-2-methylphenol;hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties compared to other similar compounds. Its methoxy and methyl groups contribute to its unique interaction with neurotransmitter systems, making it a compound of interest in both research and potential therapeutic applications .

Properties

CAS No.

52336-28-4

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

5-(2-aminopropyl)-4-methoxy-2-methylphenol;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-7-4-11(14-3)9(5-8(2)12)6-10(7)13;/h4,6,8,13H,5,12H2,1-3H3;1H

InChI Key

LNDVCQXNJMMPQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)CC(C)N)OC.Cl

Origin of Product

United States

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